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Compound of Interest

2-Chloro-5-
Compound Name: ) )
hydroxymethylphenylboronic acid

cat. No.: B1369529

An In-depth Technical Guide to 2-Chloro-5-hydroxymethylphenylboronic acid for Advanced
Synthesis and Drug Discovery

Abstract

2-Chloro-5-hydroxymethylphenylboronic acid is a trifunctional synthetic building block of
significant interest to researchers in organic synthesis and medicinal chemistry. Its unique
architecture, featuring a reactive boronic acid, a strategically placed chlorine atom, and a
versatile hydroxymethyl group, offers a powerful platform for the construction of complex
molecular scaffolds. This guide provides a comprehensive overview of its chemical properties,
reliable synthetic protocols, key chemical transformations, and strategic applications in drug
development, grounded in established chemical principles and supported by authoritative
references.

Core Physicochemical Properties and Structural
Analysis

Understanding the fundamental properties of a reagent is paramount for its effective use in
synthesis. 2-Chloro-5-hydroxymethylphenylboronic acid is typically a white to off-white
solid, stable under standard laboratory conditions. Its key properties are summarized below.
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Property Value Source

CAS Number 913835-75-3 PubChem

Molecular Formula C7HsBCIO3 PubChem

Molecular Weight 186.4 g/mol PubChem

Melting Point 155-160 °C Commercial Suppliers
Solubility _?E:;ble 'n methanol, DMSO, General Chemical Knowledge

The molecule's utility stems from the distinct reactivity of its three functional groups, which can
be addressed selectively.

Caption: Structure of 2-Chloro-5-hydroxymethylphenylboronic acid.

e The Boronic Acid [-B(OH)z]: This Lewis acidic group is the cornerstone of its reactivity,
primarily serving as the nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-
coupling reactions to form C-C bonds.[1][2][3][4]

e The Chloro Group [-CI]: As an ortho-substituent to the boronic acid, it sterically influences the
coupling reaction and provides an additional handle for subsequent nucleophilic aromatic
substitution or other cross-coupling reactions.

e The Hydroxymethyl Group [-CH20H]: This group offers a site for further derivatization. It can
be oxidized to an aldehyde or carboxylic acid, esterified, or converted to a leaving group for
nucleophilic substitution, significantly increasing the synthetic diversity of its products.

Synthesis and Reaction Protocol

A robust and reproducible synthesis is critical for the application of any building block. The
preparation of 2-chloro-5-hydroxymethylphenylboronic acid can be achieved from
commercially available precursors. The following protocol is based on established
organometallic methodologies.

Synthetic Workflow Overview
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The synthesis leverages a directed ortho-metalation strategy, a powerful technique for
regioselective functionalization of aromatic rings.

Click to download full resolution via product page

Caption: A logical workflow for the synthesis of the title compound.

Detailed Experimental Protocol

Materials: (4-Chloro-3-methylphenyl)methanol, Methoxymethyl chloride (MOM-CI), Potassium
bis(trimethylsilyl)amide (KHMDS), n-Butyllithium (n-BuLi), Triisopropyl borate (B(OiPr)s),
Tetrahydrofuran (THF, anhydrous), Diethyl ether, Hydrochloric acid (2M), Saturated ag. NaCl.

o Step 1: Protection of the Hydroxyl Group.

o Dissolve (4-chloro-3-methylphenyl)methanol (1.0 equiv) in anhydrous THF (0.2 M) in a
flame-dried flask under Argon.

o Cool the solution to 0 °C. Add KHMDS (1.1 equiv, 1.0 M solution in THF) dropwise.
Causality: KHMDS is a strong, non-nucleophilic base that cleanly deprotonates the alcohol
to form the alkoxide.

o After stirring for 30 minutes, add MOM-CI (1.2 equiv) dropwise. Allow the reaction to warm
to room temperature and stir for 4-6 hours until TLC analysis shows complete
consumption of the starting material.

o Quench the reaction with saturated ag. NH4Cl and extract the product with diethyl ether.
Dry the organic layer over MgSOa, filter, and concentrate in vacuo. The crude MOM-
protected ether is typically used without further purification.

o Step 2: Directed ortho-Metalation and Borylation.
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o Dissolve the crude product from Step 1 in anhydrous THF (0.2 M) and cool to -78 °C
under Argon.

o Add n-BuLi (1.2 equiv, 2.5 M solution in hexanes) dropwise, maintaining the internal
temperature below -70 °C. Stir for 2 hours. Causality: The methoxy group of the MOM
ether is a powerful directing group, coordinating to the lithium cation and directing the
deprotonation to the adjacent ortho position (C2).

o Add triisopropyl borate (1.5 equiv) dropwise. The solution may become thick.

o Allow the reaction to slowly warm to room temperature and stir overnight.

o Step 3: Hydrolysis and Deprotection.

o Cool the reaction mixture to 0 °C and quench by the slow addition of 2M HCI until the pH
is ~1-2. Causality: The acidic workup serves two purposes: it hydrolyzes the boronate
ester to the desired boronic acid and simultaneously cleaves the acid-labile MOM
protecting group.

o Stir vigorously for 2-3 hours at room temperature.

o Extract the agueous phase with ethyl acetate (3x). Combine the organic layers, wash with
brine, dry over anhydrous Na=SO4, and concentrate in vacuo.

o The crude solid can be purified by recrystallization or silica gel chromatography to yield 2-
chloro-5-hydroxymethylphenylboronic acid.

Key Chemical Transformations

The strategic value of this reagent lies in its capacity for selective, high-yield transformations,
most notably the Suzuki-Miyaura coupling.

Suzuki-Miyaura Cross-Coupling

This Nobel Prize-winning reaction is one of the most powerful methods for constructing C(sp?)-
C(sp?) bonds, forming the biaryl core of countless pharmaceutical agents.[3][4][5]
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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In a typical application, 2-chloro-5-hydroxymethylphenylboronic acid would serve as the
"Ar-B(OH)2" component, coupling with an aryl or heteroaryl halide (R*-X) to generate a complex
biaryl structure. The reaction's success is due to its mild conditions, tolerance of a wide range
of functional groups, and the low toxicity of the boron-containing byproducts.[1]

Application in Drug Discovery: A Case Study

To illustrate its utility, consider the hypothetical synthesis of a scaffold for a novel protein kinase
inhibitor, a common objective in modern drug development.[6][7]

Objective: Synthesize a functionalized amino-pyrimidine biaryl scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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